Morphiceptin hydrochloride
Overview
Description
Morphiceptin hydrochloride is a tetrapeptide compound with the chemical formula C28H35N5O5 . It is derived from the milk protein β-casein and is known for its high specificity as an agonist for μ-opioid receptors.
Mechanism of Action
Target of Action
Morphiceptin hydrochloride is a tetrapeptide (Tyr-Pro-Phe-Pro-NH2) that acts as a selective μ-opioid receptor agonist . It has over 1,000 times selectivity for μ- over δ-opioid receptors . The μ-opioid receptors are primarily responsible for the analgesic effects of opioids.
Mode of Action
This compound interacts with its target, the μ-opioid receptors, by binding to them . This binding triggers a series of biochemical reactions that result in the analgesic effects of the compound . The compound’s interaction with its targets can be reversed by naloxone, indicating that its analgesic effect is mediated by the μ-opioid receptor .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the opioid signaling pathway. By acting as an agonist at the μ-opioid receptors, this compound can modulate the perception of pain in the nervous system . The downstream effects of this interaction include analgesia and a decrease in the perception of pain .
Pharmacokinetics
It is known that the compound is soluble in water and methanol , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary result of this compound’s action is analgesia, or a decrease in the perception of pain . This is achieved through its interaction with the μ-opioid receptors in the nervous system . Additionally, this compound has been shown to diminish slow and fast GABA-induced inward currents in Lymnaea stagnalis L. neurons .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as naloxone, can influence the compound’s action by reversing its effects
Biochemical Analysis
Biochemical Properties
Morphiceptin hydrochloride interacts with various biomolecules, primarily the μ-opioid receptors . It has over 1,000 times selectivity for μ- over δ-opioid receptors . This interaction is crucial in its role in biochemical reactions, particularly in pain management .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with μ-opioid receptors, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit spontaneous firing in rat locus coeruleus neurons .
Molecular Mechanism
The mechanism of action of this compound is primarily through its binding interactions with μ-opioid receptors . It exerts its effects at the molecular level, including enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, when injected intracerebroventricularly, this compound had an analgesic ED50 of 1.7 nmol per animal
Metabolic Pathways
Given its interaction with μ-opioid receptors, it’s likely that it plays a role in opioid signaling pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are largely determined by its interaction with μ-opioid receptors
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interaction with μ-opioid receptors
Preparation Methods
Synthetic Routes and Reaction Conditions: Morphiceptin hydrochloride can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical reaction conditions include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized for storage and distribution .
Chemical Reactions Analysis
Types of Reactions: Morphiceptin hydrochloride primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide (NaN3) or thiol compounds.
Major Products: The major products formed from these reactions include modified peptides with altered functional groups, which can be analyzed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
Morphiceptin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating neurotransmitter release and receptor binding.
Medicine: Explored for its analgesic properties and potential use in pain management therapies.
Industry: Utilized in the development of opioid receptor agonists and antagonists for pharmaceutical applications
Comparison with Similar Compounds
β-Casomorphin: A heptapeptide derived from β-casein with lower μ-opioid receptor affinity compared to morphiceptin.
Endomorphin-1 and Endomorphin-2: Tetrapeptides with similar μ-opioid receptor selectivity but different amino acid sequences.
Dynorphin: An opioid peptide with high affinity for κ-opioid receptors.
Uniqueness: Morphiceptin hydrochloride is unique due to its high selectivity for μ-opioid receptors and its potent analgesic effects. Unlike other opioid peptides, it has a specific tetrapeptide sequence (Tyr-Pro-Phe-Pro-NH2) that confers its high receptor affinity and specificity .
Properties
IUPAC Name |
1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N5O5.ClH/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35;/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSDMYCQCLQDBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36ClN5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585219 | |
Record name | Tyrosylprolylphenylalanylprolinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87777-29-5 | |
Record name | Tyrosylprolylphenylalanylprolinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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